molecular formula C6H10N2 B12969283 (2-methyl-1H-pyrrol-3-yl)methanamine

(2-methyl-1H-pyrrol-3-yl)methanamine

Cat. No.: B12969283
M. Wt: 110.16 g/mol
InChI Key: IPOOCCVNLRMRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methyl-1H-pyrrol-3-yl)methanamine is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom in the ring. This compound is characterized by a methyl group attached to the second carbon of the pyrrole ring and a methanamine group attached to the third carbon. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1H-pyrrol-3-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrrole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Another method involves the use of 2-methylpyrrole and methanamine in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The final product is usually subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-pyrrol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo substitution reactions, where the methanamine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, various solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce pyrrolidine derivatives.

Scientific Research Applications

(2-methyl-1H-pyrrol-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (2-methyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrrol-3-yl)methanamine
  • 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl)acetamide
  • 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine

Uniqueness

(2-methyl-1H-pyrrol-3-yl)methanamine is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

(2-methyl-1H-pyrrol-3-yl)methanamine

InChI

InChI=1S/C6H10N2/c1-5-6(4-7)2-3-8-5/h2-3,8H,4,7H2,1H3

InChI Key

IPOOCCVNLRMRPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.